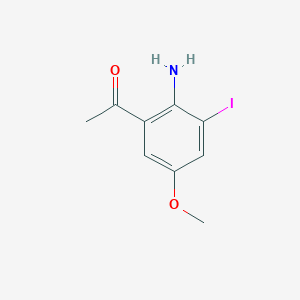![molecular formula C25H27NO9 B15200971 (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)
(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate is a complex organic compound characterized by its unique spirocyclic structure. This compound features multiple hydroxyl groups, a nitrophenoxy group, and a benzoate ester, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and a cyclohexanone derivative under acidic or basic conditions.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with 4-nitrophenol in the presence of a base.
Esterification: The final step involves the esterification of the hydroxyl groups with benzoic acid or its derivatives using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: H₂/Pd, LiAlH₄, or NaBH₄.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules due to its multiple functional groups.
Biology
The nitrophenoxy group and hydroxyl groups make it a potential candidate for studying enzyme interactions and inhibition.
Medicine
Its unique structure may offer potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory or antimicrobial agents.
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The nitrophenoxy group could play a crucial role in binding to the enzyme, while the hydroxyl groups could form hydrogen bonds, stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-methoxyphenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate
- (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-chlorophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate
Uniqueness
The presence of the nitrophenoxy group in (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate distinguishes it from its analogs, potentially offering unique reactivity and biological activity. The nitro group can undergo various transformations, providing a versatile platform for further chemical modifications.
Propiedades
Fórmula molecular |
C25H27NO9 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
[(1R,3S,4S,5R,6R)-4,6,8-trihydroxy-3-(4-nitrophenoxy)spiro[2-oxabicyclo[4.2.0]octane-7,1'-cyclohexane]-5-yl] benzoate |
InChI |
InChI=1S/C25H27NO9/c27-18-20(34-22(29)15-7-3-1-4-8-15)25(30)21(19(28)24(25)13-5-2-6-14-24)35-23(18)33-17-11-9-16(10-12-17)26(31)32/h1,3-4,7-12,18-21,23,27-28,30H,2,5-6,13-14H2/t18-,19?,20+,21+,23+,25-/m0/s1 |
Clave InChI |
HPLHIGQSKWLZAU-YIFRHQFZSA-N |
SMILES isomérico |
C1CCC2(CC1)C([C@@H]3[C@]2([C@@H]([C@@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5)O)O |
SMILES canónico |
C1CCC2(CC1)C(C3C2(C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
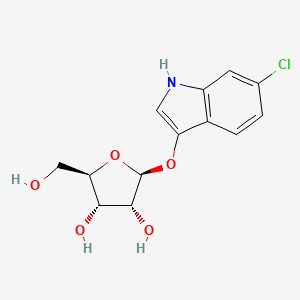


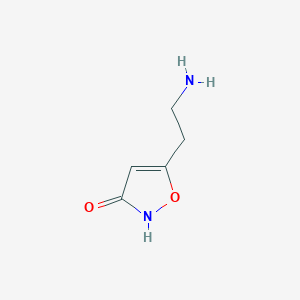
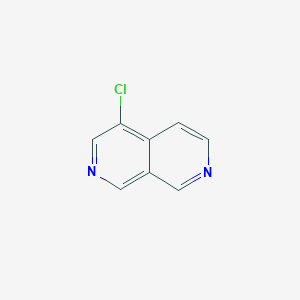
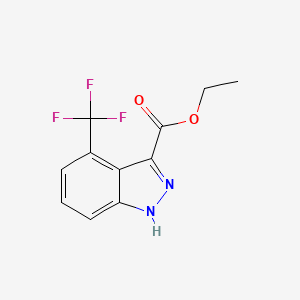
![3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)

![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)

![8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15200958.png)
